4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thieno[2,3-d]pyrimidine core, which is a structural motif known for its biological activity.
Mechanism of Action
Target of Action
The primary target of the compound is AKT1 , a key protein in the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including Acute Myeloid Leukemia (AML), and is associated with oncogenic driver alterations and drug resistance .
Mode of Action
The compound acts as an inhibitor of AKT1 . By binding to the AKT1 protein, it prevents the protein from performing its normal function in the PI3K/AKT/mTOR signaling pathway . This disruption can lead to a decrease in the proliferation of cancer cells and induce apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When the compound inhibits AKT1, it disrupts this pathway, leading to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of AKT1 by the compound leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This indicates that the compound could potentially be used as a therapeutic agent in the treatment of AML and possibly other cancers where the PI3K/AKT/mTOR pathway is overactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core One common approach is the reaction of a suitable thieno[2,3-d]pyrimidine derivative with an appropriate amine under acidic conditions to introduce the amino group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Uniqueness: 4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is unique in its structural complexity and the presence of both the thieno[2,3-d]pyrimidine core and the benzoic acid moiety. This combination of functional groups may confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S.ClH/c21-17(22)10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15;/h5-9H,1-4H2,(H,21,22)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBKZHRDWKSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.